molecular formula C36H54Si6 B3070695 Hexakis[(trimethylsilyl)ethynyl]benzene CAS No. 100516-62-9

Hexakis[(trimethylsilyl)ethynyl]benzene

Cat. No.: B3070695
CAS No.: 100516-62-9
M. Wt: 655.3 g/mol
InChI Key: STTDQWBKXQKNIK-UHFFFAOYSA-N
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Description

Hexakis[(trimethylsilyl)ethynyl]benzene is an organic compound characterized by the presence of six trimethylsilyl groups attached to ethynyl groups, which are in turn bonded to a benzene ring. This compound is notable for its unique structure, which combines sp-hybridized carbon-carbon triple bonds with sp2-hybridized benzene rings. It serves as a starting monomer for synthesizing graphdiyne, a carbon allotrope with promising applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexakis[(trimethylsilyl)ethynyl]benzene can be synthesized through a liquid-phase exfoliation method. In this process, the compound is prepared by grinding its crystals in ethanol for an extended period until they dissolve . Another method involves the deprotection of this compound to obtain hexaethynylbenzene, which can then undergo cross-coupling reactions to form graphdiyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of specialized equipment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexakis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexakis[(trimethylsilyl)ethynyl]benzene has a wide range of applications in scientific research, including:

Properties

IUPAC Name

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDQWBKXQKNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the C≡C stretching vibration in HEB-TMS particularly interesting for studying energy transfer processes?

A1: Unlike typical C≡C stretches, which exhibit weak infrared (IR) absorption, HEB-TMS displays an intensified C≡C stretching vibration in the IR spectrum []. This enhancement is attributed to the combined effects of π-π conjugation within the benzene ring and hyperconjugation arising from the terminal trimethylsilyl groups []. This enhanced IR absorption makes HEB-TMS a suitable candidate for monitoring ultrafast energy transfer processes in two-dimensional carbon materials like graphdiyne using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy [].

Q2: How does the structure of HEB-TMS contribute to its suitability as a saturable absorber in solid-state lasers?

A2: HEB-TMS, along with its derivative graphdiyne, exhibits notable nonlinear optical properties, enabling its use as a saturable absorber in passively Q-switched solid-state lasers []. While the exact mechanism requires further investigation, these materials' two-dimensional structure and electronic properties likely play a crucial role in their ability to modulate light intensity within the laser cavity and generate short laser pulses [].

Q3: How does HEB-TMS interact with metal atoms on surfaces, and what are the potential implications?

A4: Research shows that HEB-TMS deposited on metallic surfaces can interact with deposited metal atoms, leading to the formation of organometallic complexes []. For instance, on a silver surface (Ag(111)), HEB-TMS molecules, after interacting with cobalt atoms, assemble into chiral dinuclear organocobalt complexes []. This surface-guided synthesis and the resulting chiral structures offer potential applications in fields like enantioselective catalysis and molecular electronics [].

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